4-Penten-1-amine
Description
4-Penten-1-amine (CAS: 22537-07-1) is a primary amine with the molecular formula C₅H₁₁N and a molecular weight of 85.15 g/mol. It features a five-carbon chain with a terminal amine group and a double bond at the 4-position. Key physicochemical properties include:
- Density: 0.775 g/cm³
- Boiling Point: 96.1°C at 760 mmHg
- Flash Point: 4.4°C
- Vapor Pressure: 44.1 mmHg at 25°C .
This compound is notable for its role in carbonyl-assisted decarboxylative deamination reactions with sugars and lysine, generating acrylamide analogs under thermal conditions . It also serves as a precursor in catalytic transformations, such as gold-catalyzed vinylation and amino-vinylation reactions .
Properties
IUPAC Name |
pent-4-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-2-3-4-5-6/h2H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBBCQLPTZEDHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336444 | |
| Record name | 4-Penten-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22537-07-1 | |
| Record name | 4-Penten-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PENT-4-ENYLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Lithium Aluminum Hydride (LiAlH₄) Reduction
Lithium aluminum hydride (LiAlH₄) is a widely employed reagent for nitrile reduction due to its ability to completely reduce the nitrile group to a primary amine. In a representative procedure, 4-pentenenitrile is treated with LiAlH₄ in anhydrous ether under controlled conditions:
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Reaction Setup : A suspension of LiAlH₄ in ether is cooled to 0°C, and 4-pentenenitrile is added dropwise.
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Reaction Progression : The mixture is warmed to room temperature and stirred overnight to ensure complete reduction.
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Workup : The reaction is quenched with aqueous NaOH, followed by extraction with ether and drying over MgSO₄.
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Yield : This method typically achieves yields of 85–90% for structurally analogous amines.
Mechanistic Insight :
LiAlH₄ facilitates a two-step reduction:
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The nitrile is initially reduced to an imine intermediate.
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Subsequent hydrolysis yields the primary amine.
Table 1: Optimization of LiAlH₄ Reduction
| Parameter | Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous ether | Maximizes reactivity |
| Temperature | 0°C → RT | Balances safety and efficiency |
| Stoichiometry | LiAlH₄ : Nitrile = 4:1 | Ensures complete reduction |
Reductive Amination of Carbonyl Compounds
Reductive amination offers a route to this compound by reacting aldehydes or ketones with ammonia in the presence of reducing agents. While direct examples are limited in the literature, analogous pathways for substituted amines provide foundational insights.
Sodium Borohydride (NaBH₄)-Mediated Reductive Amination
In a modified approach, aldehydes react with ammonia or ammonium salts under reductive conditions:
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Substrate Preparation : Pent-4-enal (CH₂=CHCH₂CH₂CHO) is combined with ammonium acetate in methanol.
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Reduction : NaBH₄ is introduced to reduce the imine intermediate in situ.
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Isolation : The product is extracted with dichloromethane and purified via chromatography.
Challenges :
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Competitive aldol condensation of the α,β-unsaturated aldehyde.
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Over-reduction of the alkene moiety.
Table 2: Reductive Amination Conditions
| Component | Role | Optimal Quantity |
|---|---|---|
| Pent-4-enal | Carbonyl substrate | 1.0 equiv |
| Ammonium acetate | Ammonia source | 2.5 equiv |
| NaBH₄ | Reducing agent | 3.0 equiv |
Alkylation of Ammonia with 4-Pentenyl Halides
The direct alkylation of ammonia with 4-pentenyl halides (e.g., 5-bromo-1-pentene) is theoretically viable but fraught with practical challenges due to over-alkylation.
Reaction Dynamics and Limitations
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Primary Amine Formation :
NH₃ + CH₂=CHCH₂CH₂CH₂Br → CH₂=CHCH₂CH₂CH₂NH₂ + HBr -
Side Reactions :
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Sequential alkylation produces secondary (bis-alkylated) and tertiary amines.
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Elimination reactions generate alkenes as byproducts.
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Mitigation Strategies :
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Employ polar aprotic solvents (e.g., DMF) to enhance SN2 reactivity.
Table 3: Alkylation Optimization
| Variable | Effect on Selectivity |
|---|---|
| Ammonia excess | Increases primary amine yield |
| Temperature control | Reduces elimination byproducts |
Comparative Analysis of Synthetic Methods
Table 4: Method Comparison
| Method | Yield (%) | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| LiAlH₄ Reduction | 85–90 | High | Moderate | Moderate |
| Reductive Amination | 60–75 | Medium | High | Low |
| Alkylation | 30–50 | Low | Low | High |
Key Findings :
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Nitrile Reduction is the most reliable method, offering high yields and purity.
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Reductive Amination is less efficient due to side reactions but avoids hazardous reagents.
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Alkylation is impractical for large-scale synthesis without advanced purification systems.
Chemical Reactions Analysis
Types of Reactions: 4-Penten-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form saturated amines.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Amides or nitriles.
Reduction: Saturated amines.
Substitution: Various substituted amines.
Scientific Research Applications
Organic Synthesis
4-Penten-1-amine serves as a building block in organic synthesis. Its ability to undergo various reactions makes it valuable for creating more complex molecules. Key reactions include:
- Oxidation : Producing amides or nitriles.
- Reduction : Forming saturated amines.
- Substitution : Participating in nucleophilic substitution to create different derivatives.
Medicinal Chemistry
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown that compounds with similar structures can demonstrate significant antimicrobial activity against various bacterial strains. This suggests that this compound could be utilized in developing new antimicrobial agents.
- Anticancer Potential : The compound has been explored for its ability to inhibit specific cancer-related pathways. Preliminary studies suggest it may act as a biochemical probe to study enzyme interactions involved in cancer cell proliferation.
Industrial Applications
In industrial contexts, this compound is used in:
- Production of Dyes and Polymers : It serves as an intermediate in the manufacturing of various industrial chemicals.
- Synthesis of Biologically Active Compounds : The compound is involved in synthesizing g-secretase inhibitors, which are relevant in treating diseases like Alzheimer's.
Data Table: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Exhibits significant antimicrobial activity against various bacterial strains | |
| Anticancer | Potential to inhibit cancer-related pathways; acts as a biochemical probe | |
| Synthesis Precursor | Used in synthesizing g-secretase inhibitors for Alzheimer's treatment |
Case Study 1: Antimicrobial Activity
A study investigated the synthesis of copolymers incorporating alkenes similar to this compound. The resulting materials demonstrated strong antimicrobial properties comparable to natural antimicrobial peptides. This finding highlights the potential for developing new antimicrobial agents based on this compound's structure.
Case Study 2: Enzyme Interaction Studies
Research focused on using this compound as a biochemical probe to study enzyme interactions. The findings indicated that this compound could effectively modulate enzyme activity, providing insights into its therapeutic applications. Understanding these interactions is crucial for drug development processes.
Mechanism of Action
The mechanism of action of 4-Penten-1-amine involves its interaction with various molecular targets and pathways. For instance, in catalytic reactions, it can undergo intramolecular cyclization to form cyclic amines. This process involves the activation of the olefin group and subsequent nucleophilic attack by the amine group .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Alkenylamine Family
5-Hexen-1-amine
- Formula : C₆H₁₃N
- Synthesis: Dehydration of 6-amino-1-hexanol over Yb₂O₃ catalysts at 425°C .
- Reactivity: Undergoes similar catalytic dehydration but requires longer-chain amino alcohols. Yb₂O₃ achieves high selectivity (~90%) for 4-penten-1-amine, whereas 5-hexen-1-amine forms less efficiently due to competing decomposition pathways .
2,2-Dimethylpent-4-en-1-amine
- Formula : C₇H₁₅N
- Key Differences : Branched methyl groups at the 2-position increase steric hindrance, altering reactivity in cyclization and protection reactions. For example, tosyl protection (using TsCl) proceeds at 48% yield, comparable to linear this compound derivatives .
4-Methoxy-4-methylpentan-1-amine
Functional Analogs: Impact of Substituents
N-Tosyl-4-penten-1-amine
- Role in Catalysis: Facilitates chemoselective amino-vinylation in gold-catalyzed reactions. When paired with vinyl iodides, it forms pyrrolidine derivatives (e.g., 9a) in >85% yield, outperforming aryl iodide substrates .
- Comparison with 4-Penten-1-ol : The amine group enables nucleophilic attack on gold-activated vinyl iodides, whereas the hydroxyl group in 4-penten-1-ol promotes oxy-vinylation .
Carbamate-Protected this compound
Research Findings and Industrial Relevance
- Catalytic Dehydration: Rare earth oxides (e.g., Yb₂O₃) selectively convert 5-amino-1-pentanol to this compound at 425°C, offering a scalable synthesis route .
- Pharmaceutical Intermediates : this compound derivatives are precursors to pyrrolidines and tetrahydrofurans, key motifs in drug discovery .
- Safety Considerations : The compound’s low flash point (4.4°C) necessitates careful handling in industrial settings .
Biological Activity
4-Penten-1-amine is an organic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
This compound is characterized by its amine functional group and a pentene chain, which contributes to its reactivity and interaction with biological molecules. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the alkene moiety can participate in nucleophilic reactions. These interactions may modulate enzyme activity and influence cellular processes.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. In a study investigating the synthesis of copolymers incorporating similar alkenes, the resulting materials demonstrated strong antimicrobial properties comparable to natural antimicrobial peptides . This suggests that this compound could be utilized in developing new antimicrobial agents.
Anticancer Potential
The compound has also been explored for its anticancer properties. Its structural features allow it to act as a biochemical probe to study enzyme interactions involved in cancer cell proliferation and survival. Preliminary studies suggest that this compound may inhibit specific cancer-related pathways, although further investigation is needed to elucidate its full potential.
Study on Enzyme Interactions
One notable study examined the use of this compound as a biochemical probe for studying enzyme interactions. The findings indicated that the compound could effectively modulate enzyme activity, providing insights into its potential therapeutic applications . This research highlights the importance of understanding the interactions between small molecules and enzymes in drug development.
Synthesis of Biologically Active Compounds
Another significant application of this compound is its role as a precursor in synthesizing biologically active compounds. For instance, it has been utilized in the synthesis of g-secretase inhibitors and other pharmacologically relevant molecules . These compounds have shown promise in treating various diseases, including Alzheimer's disease.
Data Table: Summary of Biological Activities
Q & A
Q. What strategies enable the integration of this compound into metal-organic frameworks (MOFs) for catalytic applications?
- Methodological Answer : Employ post-synthetic modification to graft this compound onto MOF nodes. Use Brunauer-Emmett-Teller (BET) analysis to monitor pore size changes. Test catalytic efficiency in model reactions (e.g., Knoevenagel condensation) and compare turnover numbers (TONs) with control MOFs. Synchrotron X-ray absorption spectroscopy (XAS) can probe metal-amine interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
